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Compound of Interest

Compound Name:
2-chloro-N,N-dimethyl-5-

nitroaniline

CAS No.: 17815-97-3

Cat. No.: B3007744 Get Quote

Abstract & Scientific Rationale
The nitration of electron-rich aromatic amines is a classic yet challenging transformation in

organic synthesis due to the high reactivity of the substrate and the sensitivity of the amino

group to oxidation or acid-catalyzed degradation.

Target Molecule: 3-Chloro-4-nitro-N,N-dimethylaniline (CAS: 17815-98-4).[1] Starting Material:

3-Chloro-N,N-dimethylaniline (CAS: 6848-13-1).[2][3][4]

Mechanistic Insight
The reaction proceeds via Electrophilic Aromatic Substitution (S_EAr). The regiochemistry is

governed by the competing directing effects of the substituents:

-N(CH₃)₂ (Position 1): A strong activator and ortho, para-director.

-Cl (Position 3): A weak deactivator and ortho, para-director.[5]

Regioselectivity Challenge: In strongly acidic media (H₂SO₄), the basic dimethylamino group is

protonated to form the ammonium species (

), which is a meta-director. This would theoretically favor the 5-position. However, under
controlled conditions (low temperature, kinetic control), the reaction proceeds via the small
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equilibrium concentration of the highly reactive free amine, overwhelmingly favoring substitution
para to the amino group (Position 4) due to steric hindrance at the ortho positions (2 and 6) and
the synergistic directing effect of the chlorine atom (which directs ortho to itself, i.e., positions 2
and 4).

Reaction Scheme
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Caption: Electrophilic aromatic substitution pathway favoring para-nitration via the free-amine

mechanism.

Safety & Hazards (Critical)
WARNING: Nitration reactions are exothermic and involve strong oxidizers. Failure to control

temperature can lead to "runaway" reactions or the formation of unstable polynitrated species.
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Hazard Class Specific Risk Mitigation Strategy

Corrosive
Conc. H₂SO₄ and HNO₃ cause

severe burns.

Use butyl rubber gloves, face

shield, and acid-resistant

apron. Work in a fume hood.

Exothermic
Mixing acid and amine

releases significant heat.

Dropwise addition with active

external cooling (Ice/Salt bath).

Monitor internal temp strictly (<

10°C).

Toxic
Nitro-anilines are toxic by

inhalation/absorption.

Handle all solids in a glovebox

or well-ventilated hood.

Double-glove during workup.

Explosive
Polynitration (Tetryl formation)

is possible at high temps.

Do NOT exceed 10°C. Quench

immediately if brown fumes

(NOx) surge uncontrollably.

Materials & Equipment
Reagents

3-Chloro-N,N-dimethylaniline: >98% purity (15.56 g, 100 mmol).

Sulfuric Acid (H₂SO₄): Concentrated, 98% (Reaction solvent).

Nitric Acid (HNO₃): Fuming or 70% (Nitrating agent).

Sodium Hydroxide (NaOH): 20% aqueous solution (Neutralization).

Ethanol (EtOH): 95% (Recrystallization).

Ice/Water: For quenching.

Equipment
250 mL 3-neck Round Bottom Flask (RBF).
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Mechanical overhead stirrer (Teflon blade) - Magnetic stirring is insufficient for viscous acid

mixtures.

Internal thermometer (Digital or Mercury).[6]

Pressure-equalizing addition funnel.

Ice-Salt bath (-10°C capacity).

Experimental Protocol
Step 1: Preparation of Amine-Acid Solution

Set up the 250 mL 3-neck RBF with the mechanical stirrer and thermometer.

Place the flask in an Ice-Salt bath and cool to 0°C.

Add 40 mL of Concentrated H₂SO₄.

Slowly add 15.56 g (100 mmol) of 3-Chloro-N,N-dimethylaniline dropwise.

Note: This step is highly exothermic. Maintain internal temperature below 10°C. The

solution may turn slightly brown/orange.[4]

Stir for 15 minutes to ensure complete dissolution and salt formation.

Step 2: Preparation of Nitrating Mixture[6][7]
In a separate small beaker or flask, pre-mix 4.5 mL of Conc. HNO₃ (approx. 100-110 mmol)

with 10 mL of Conc. H₂SO₄.[6][7][8][9]

Cool this mixture to 0°C.

Why? Pre-mixing generates the active nitronium ion (

) and dissipates the heat of mixing before addition to the substrate.

Step 3: Nitration Reaction[6][10]
Transfer the cold Nitrating Mixture to the addition funnel.
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Add the acid mixture dropwise to the amine solution over a period of 30-45 minutes.

CRITICAL CONTROL POINT: The internal temperature must stay between 0°C and 5°C. If

it hits 8°C, stop addition immediately and allow to cool.

After addition is complete, maintain the reaction at 0-5°C for 60 minutes.

Allow the mixture to warm slightly to room temperature (20°C) for an additional 30 minutes to

ensure conversion, but do not heat.

Step 4: Quenching & Workup[6]
Prepare a 1 L beaker containing 300 g of crushed ice and 100 mL of water.

Pour the reaction mixture slowly onto the ice with vigorous manual stirring. The product may

precipitate as a sticky solid or oil (sulfate salt).

Neutralization: Slowly add 20% NaOH solution (or NH₄OH) to the quenched mixture until pH

reaches ~8-9.

Observation: The yellow/orange free base will precipitate out.

Cooling: Keep adding ice if the neutralization generates excessive heat.

Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter

cake copiously with cold water (3 x 50 mL) to remove inorganic salts.

Step 5: Purification (Recrystallization)
Transfer the crude yellow solid to a flask.

Recrystallize from hot 95% Ethanol.

Dissolve in minimum boiling ethanol.

(Optional) Treat with activated charcoal and filter hot if dark tarry impurities are present.

Allow to cool slowly to room temperature, then refrigerate at 4°C.
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Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Results & Characterization
Expected Yield & Properties

Parameter Value

Theoretical Yield ~20.06 g

Typical Yield 65 - 75% (13.0 - 15.0 g)

Appearance Yellow to Orange Crystalline Solid

Melting Point
Determine experimentally (Lit. analogs range

100-150°C)

Analytical Validation (NMR)
To confirm regioselectivity (4-nitro isomer), analyze the ¹H NMR coupling patterns.

¹H NMR (CDCl₃, 400 MHz) Prediction:

δ ~3.0 ppm: Singlet (6H),

.

Aromatic Region:

Look for an ABX system or two doublets if the Cl and NO2 are para/ortho.

3-Chloro-4-nitro isomer: The proton at position 2 (ortho to NMe2, ortho to Cl) will appear

as a doublet with small meta-coupling (J~2 Hz). The proton at position 6 (ortho to

NMe2, meta to Cl) will be a doublet of doublets. The proton at position 5 (ortho to NO2)

will be significantly deshielded (shifted downfield to >8.0 ppm).

Distinctive Feature: A strong downfield doublet (~8.0-8.2 ppm) corresponds to the

proton ortho to the nitro group.

Workflow Diagram
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Caption: Step-by-step experimental workflow for the nitration process.[10][11]
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Troubleshooting & Optimization
Problem: Low Yield / Tarry Product.

Cause: Temperature rose above 10°C during addition, causing oxidation.

Solution: Slow down addition rate; improve cooling efficiency.

Problem: Recovery of Starting Material.

Cause: Acid concentration too low (water in H₂SO₄) or insufficient HNO₃.

Solution: Use fresh 98% H₂SO₄ and ensure HNO₃ is fuming or at least 70%.

Problem: Isomer Mixture (Meta-product).

Cause: Reaction driven by protonated species.[5][6][12]

Solution: Switch to Acetic Anhydride/Acetic Acid solvent system (Method B). This

moderates acidity, keeping more amine in the free base form, enhancing para-selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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